molecular formula C24H20N6O4S2 B2970022 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 310449-99-1

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2970022
CAS No.: 310449-99-1
M. Wt: 520.58
InChI Key: PDZZEVVIRWWRPO-UHFFFAOYSA-N
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Description

The compound features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a thioether-linked 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety at position 3. A furan-2-carboxamide group is attached via a methylene bridge to the triazole ring. This structure integrates multiple pharmacophoric elements:

  • Benzo[d]thiazole: Known for antimicrobial and anticancer activities .
  • 1,2,4-Triazole: Enhances metabolic stability and hydrogen-bonding capacity .
  • Furan-2-carboxamide: Contributes to π-π stacking interactions and solubility .
  • Thioether linkage: Improves bioavailability and redox activity .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4S2/c1-33-17-9-4-3-8-16(17)30-20(13-25-22(32)18-10-6-12-34-18)28-29-24(30)35-14-21(31)27-23-26-15-7-2-5-11-19(15)36-23/h2-12H,13-14H2,1H3,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZEVVIRWWRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer studies.
  • Triazole ring : This component is associated with a wide range of biological activities, enhancing the compound's therapeutic potential.
  • Furan and carboxamide groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.

The molecular formula of the compound is C25H22N6O3S2C_{25}H_{22}N_{6}O_{3}S_{2}, with a molecular weight of approximately 518.61 g/mol .

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting potential applications in treating infections .

Anticancer Potential

Research has demonstrated that this compound may inhibit the proliferation of cancer cells. The presence of the benzo[d]thiazole and triazole rings is essential for cytotoxic activity. Structure–activity relationship (SAR) studies indicate that modifications in these rings can significantly influence the anticancer efficacy .

Compound IC50 (µg/mL) Cell Line
Compound 11.61 ± 1.92Anti-Bcl-2 Jurkat
Compound 101.98 ± 1.22A-431

The data suggest that certain substitutions enhance the activity against specific cancer cell lines, making this compound a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which is crucial for developing drugs targeting specific biochemical pathways. The unique structure may provide selectivity towards particular enzyme targets, enhancing its therapeutic profile .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Anticonvulsant Activity : A study assessed the anticonvulsant effectiveness of similar compounds using a picrotoxin-induced convulsion model. The results indicated significant activity correlating with specific structural features .
  • Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of compounds featuring similar benzothiazole structures against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The findings revealed strong selectivity and potent anticancer effects .
  • Molecular Docking Studies : Molecular dynamics simulations have been utilized to understand the interactions between these compounds and target proteins, indicating that hydrophobic contacts play a significant role in their binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

Table 1: Key Structural Comparisons
Compound Class/Name Core Structure Substituents/Modifications Reference
Target Compound 1,2,4-Triazole 2-Methoxyphenyl, benzothiazole-thioether, furan -
N-Substituted 1,3-Thiazolidinones 1,3-Thiazolidinone Chlorophenyl, benzothiazole-3-carboxamide
S-Alkylated 1,2,4-Triazoles 1,2,4-Triazole Phenylsulfonyl, fluorophenyl, ketone groups
Thioxoacetamide Derivatives 1,3-Thiazolidin-3-yl Nitro-furyl, indole, chlorobenzylidene
Furan-3-carboxamide Derivatives Furan Hydrazinyl, azide, morpholine substituents

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound Class/Name IR Bands (cm⁻¹) NMR Features (δ, ppm) Reference
Target Compound Expected: νC=O (~1680), νS-H (~2550) Benzo[d]thiazole NH (~10.5), furan protons (~6.5–7.5) -
S-Alkylated Triazoles νC=S (1247–1255), no νC=O Triazole CH (~8.2), fluorophenyl (~7.0–7.5)
Thioxoacetamides νC=S (1243–1258), νC=O (1663–1682) Thiazolidinone NH (~10.0), aromatic (~7.0–8.5)

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole vs.
  • 2-Methoxyphenyl vs. Halogenated Phenyls : The 2-methoxyphenyl group in the target compound could increase metabolic stability relative to chlorophenyl-substituted triazoles (e.g., 4g in ), which are prone to oxidative dehalogenation.
  • Furan-2-carboxamide vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the triazole-thioacetamide core of this compound?

  • Methodological Answer : The triazole-thioacetamide core can be synthesized via cyclocondensation of thiosemicarbazides with substituted carboxylic acids under acidic conditions. For example, derivatives with similar scaffolds (e.g., 4-(4-methoxyphenyl)-1,2,4-triazoles) were prepared using ethanol as a solvent, anhydrous potassium carbonate as a base, and reflux conditions (3–6 hours) to achieve yields of 80–93% .
  • Key Data :

Reaction ComponentConditionsYieldReference
Thiosemicarbazide + 2-methoxyphenylacetic acidEtOH, K₂CO₃, reflux (5 h)85%
Benzothiazole-thioacetamide intermediatePOCl₃, 80°C (2 h)60–70%

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • 1H/13C NMR : Analyze in DMSO-d₆ at 400 MHz; compare chemical shifts with analogous structures (e.g., δ 7.8–8.2 ppm for benzothiazole protons) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O: 1650–1700 cm⁻¹) and thioamide bonds (C-S: 650–750 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ m/z calculated for C₂₃H₂₁N₅O₃S₂: 504.12) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Answer : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol or methanol. For polar byproducts, use preparative HPLC with a C18 column (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the benzothiazole (e.g., halogen substitutions) and triazole (e.g., alkyl/aryl groups) moieties .
  • Step 2 : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 h exposure, IC₅₀ calculation). Compare with reference drugs like cisplatin .
  • Key Finding : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiazole ring showed 3–5× higher potency than unsubstituted analogs .

Q. What strategies resolve contradictions in reported anticancer activity data across studies?

  • Answer :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and serum concentrations (e.g., 10% FBS in DMEM).
  • Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude solvent or impurity effects .
  • Mechanistic Profiling : Use flow cytometry (apoptosis assays) and Western blotting (Bcl-2/Bax ratios) to confirm mode of action .

Q. Which computational methods predict binding interactions between this compound and cancer targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to 5-lipoxygenase-activating protein (FLAP). Prioritize poses with hydrogen bonds to Arg21/Arg101 and hydrophobic contacts with Leu20 .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding free energy (MM-PBSA analysis) .
  • Key Insight : The furan-2-carboxamide group forms stable π-π stacking with FLAP’s Phe177, critical for inhibitory activity .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly for triazole-thioacetamide derivatives?

  • Answer : Variability arises from:

  • Reagent Purity : Impure thiosemicarbazides reduce cyclization efficiency.
  • Solvent Choice : Ethanol vs. THF affects reaction kinetics; THF increases yields by 15–20% for sterically hindered analogs .
  • Catalyst Optimization : Substituting K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) improves yields to >90% in some cases .

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